Condensation Polymerization Reactivity of Suberic Acid vs. Adipic and Sebacic Acids with Ethanolamine
In a comparative kinetic study of ethanolamine condensation with C2–C10 dicarboxylic acids at 413 K, the velocity constants ranked as succinic (C4) > oxalic (C2) > sebacic (C10) > adipic (C6) [1]. Suberic acid (octanedioic acid, C8), possessing an intermediate chain length of eight methylene groups, is positioned between adipic (C6, the slowest) and sebacic (C10, the third-fastest), conferring a balanced reactivity profile that is distinct from both shorter- and longer-chain dicarboxylic acid salts [1]. All reactions obeyed third-order kinetics, and the degree of polymerization increased continuously for up to 20 hours under stoichiometric conditions [1].
| Evidence Dimension | Condensation polymerization velocity constant ranking with ethanolamine at 413 K |
|---|---|
| Target Compound Data | Suberic acid (C8): Intermediate position between sebacic (C10) and adipic (C6); exact k value not reported separately |
| Comparator Or Baseline | Velocity constant order: succinic (C4) > oxalic (C2) > sebacic (C10) > adipic (C6) |
| Quantified Difference | Suberic acid (C8) occupies an intermediate rank; adipic acid (C6) is the slowest, sebacic (C10) is faster—indicating a non-monotonic chain-length dependence |
| Conditions | Bulk condensation polymerization at 413 K under inert atmosphere with catalyst and continuous water removal; third-order kinetics |
Why This Matters
The intermediate reactivity of the suberic acid component in this compound provides a tunable polymerization rate for polyester-amide synthesis that avoids the excessively slow kinetics of adipic acid and the overly rapid kinetics of shorter-chain diacids, enabling more predictable process control.
- [1] Patil SL, Kapadi UR, Hundiwale DG, Shaikh VR. Kinetics of Condensation Reactions between Ethanolamine (Amino-Alcohol) and Dicarboxylic Acids at 413 K. Int J Chem Kinet. 2014;46:138-142. doi:10.1002/kin.20837 View Source
